

An In-depth Technical Guide to the Synthesis of 6-Iodopyridin-2-amine

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Compound of Interest

Compound Name: *6-Iodopyridin-2-amine*

Cat. No.: *B1289233*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis protocol for **6-Iodopyridin-2-amine**, a valuable building block in medicinal chemistry and materials science. The information presented is curated for professionals in research and development, offering precise experimental methodologies, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Protocol: From 1,3-Dicyanopropanol-2

A documented method for the preparation of 2-amino-6-iodopyridine involves a one-step process starting from 1,3-dicyanopropanol-2. This approach offers an efficient pathway to the target molecule.^[1]

Experimental Protocol

The synthesis of 2-amino-6-iodopyridine can be achieved by the reaction of 1,3-dicyanopropanol-2 with anhydrous hydrogen iodide in an ethereal solution.^[1] The following protocol is based on a patented procedure:

- Reaction Setup: To a vessel containing 30 parts of anhydrous ether, add 1 part of 1,3-dicyanopropanol-2.

- Introduction of Reagent: Bubble dry hydrogen iodide gas through the biphasic liquid for 1 hour, or until the ethereal solution is saturated.
- Reaction: Stopper the flask and allow the reaction mixture to stand overnight.
- Work-up: Pour the reaction mixture into a saturated solution of sodium hydrogen carbonate containing a small amount of sodium thiosulfate.
- Extraction: Extract the aqueous mixture with methylene chloride. Separate and dry the organic layer.
- Purification: Remove the methylene chloride to yield dark crystals. Recrystallize the crude product from acetone (with charcoal decolorization) to obtain light tan-colored crystals. Further recrystallization from an ether-petrol ether mixture can be performed to yield the analytically pure product.[\[1\]](#)

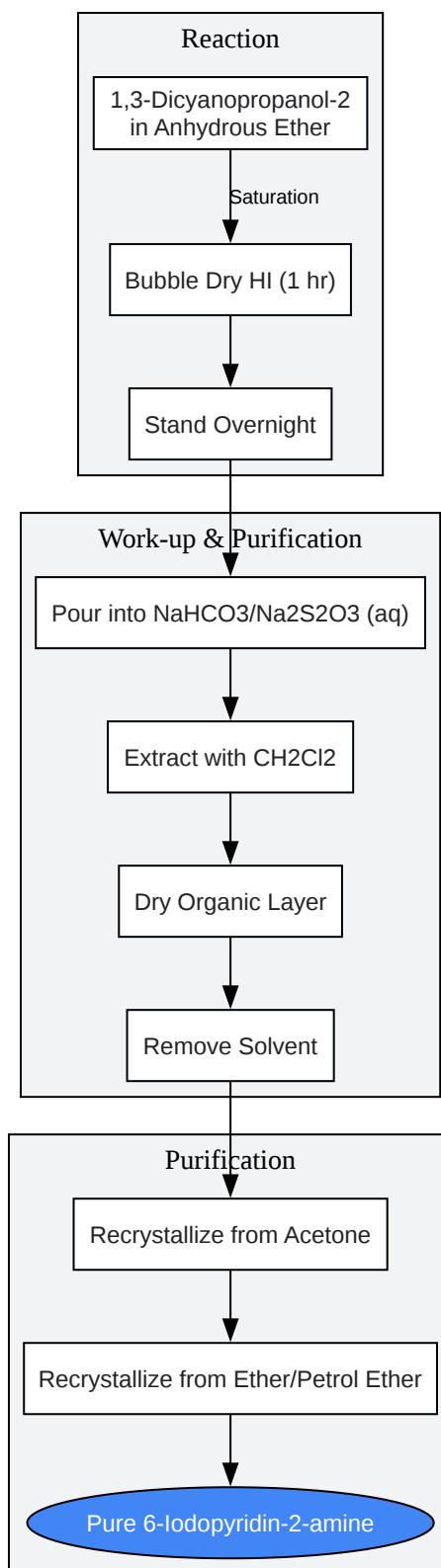
Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis protocol.

Parameter	Value	Reference
Starting Material	1,3-dicyanopropanol-2	[1]
Reagent	Anhydrous Hydrogen Iodide	[1]
Solvent	Anhydrous Ether, Methylene Chloride	[1]
Yield	1.4 parts from 1 part starting material	[1]
Melting Point	109-110 °C	[1]
Elemental Analysis (Calculated)	C: 27.30%, H: 2.30%, N: 12.74%, I: 57.69%	[1]
Elemental Analysis (Found)	C: 27.30%, H: 2.40%, N: 12.60%, I: 57.50%	[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **6-Iodopyridin-2-amine** from 1,3-dicyanopropanol-2.

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Caption: Workflow for the synthesis of **6-Iodopyridin-2-amine**.

Alternative Approaches and Related Syntheses

While the above protocol is a direct method for the synthesis of **6-iodopyridin-2-amine**, other general methods for the synthesis of aminohalogenopyridines exist. These often involve multi-step procedures or the use of different starting materials. For instance, 2-amino-6-bromopyridine has been prepared from 2,6-dibromopyridine and ammonia.^[1] The direct iodination of 2-aminopyridine typically yields 2-amino-5-iodopyridine due to the directing effects of the amino group.^{[2][3][4]} Therefore, the synthesis of the 6-iodo isomer requires a different strategic approach, such as the one detailed in this guide.

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